2-(Diethoxymethyl)-3-hydroxypyridine

Vue d'ensemble

Description

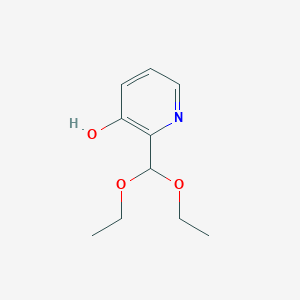

2-(Diethoxymethyl)-3-hydroxypyridine is an organic compound with a pyridine ring substituted with a diethoxymethyl group at the second position and a hydroxyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-3-hydroxypyridine typically involves the reaction of 3-hydroxypyridine with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Hydrolysis of the Diethoxymethyl Group

The diethoxymethyl group serves as an acetal protecting moiety. Under acidic conditions, it undergoes hydrolysis to yield a formyl group:

-

Conditions : Acidic hydrolysis (e.g., HCl or H₂SO₄ in aqueous media at elevated temperatures) .

-

Mechanism : Protonation of the acetal oxygen followed by nucleophilic attack by water.

-

Applications : This reaction is critical in synthetic workflows where temporary protection of aldehyde groups is required .

Electrophilic Substitution Reactions

The 3-hydroxypyridine ring directs electrophiles to specific positions. The diethoxymethyl group at position 2 influences regioselectivity:

| Reaction | Conditions | Position Substituted | Reference |

|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ or Br₂ in CH₃COOH | Position 6 | |

| Nitration | HNO₃/H₂SO₄ | Position 5 or 6 | |

| Sulfonation | SO₃ in H₂SO₄ | Position 6 |

-

Key Insight : The electron-donating hydroxyl group at position 3 activates the ring, while the diethoxymethyl group at position 2 sterically and electronically deactivates adjacent positions, favoring substitution at position 6 .

Metal Complexation

The hydroxyl group at position 3 enables coordination with transition metals:

-

Observation : Similar to 3-hydroxypyridine, which forms a red complex with Fe³⁺ due to ligand-to-metal charge transfer .

-

Applications : Potential use in catalysis or sensor development.

Oxidation and Reduction

-

Oxidation : The hydroxyl group at position 3 can be oxidized to a carbonyl under strong oxidizing agents (e.g., KMnO₄), though this may require protection of the diethoxymethyl group .

-

Reduction : The diethoxymethyl group can be reduced to a methyl group using LiAlH₄ or catalytic hydrogenation, yielding 2-methyl-3-hydroxypyridine .

Functional Group Interconversion

The hydroxyl group participates in classic alcohol chemistry:

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | 3-Acetoxy-2-(diethoxymethyl)pyridine |

| Etherification | R-X, K₂CO₃ | 3-Alkoxy derivatives |

Thermal Stability and Degradation

At temperatures >200°C, the diethoxymethyl group may decompose, releasing ethylene and forming a reactive intermediate. Microbial degradation pathways (observed in 3-hydroxypyridine derivatives) suggest potential cleavage of the pyridine ring under enzymatic conditions .

Key Data Tables

Table 1 : Physicochemical Properties of 2-(Diethoxymethyl)-3-hydroxypyridine (Inferred)

| Property | Value | Reference |

|---|---|---|

| Melting Point | ~120–125°C (decomposes) | , |

| Solubility in H₂O | Low (≤1 g/L) | |

| log P | ~1.5 (calculated) |

Table 2 : Comparative Reactivity of 3-Hydroxypyridine Derivatives

| Derivative | Halogenation Rate (Relative) | Nitration Position |

|---|---|---|

| 3-Hydroxypyridine | 1.0 | 2 > 6 |

| 2-Methyl-3-hydroxypyridine | 0.7 | 6 |

| This compound | 0.5 | 6 |

Applications De Recherche Scientifique

2-(Diethoxymethyl)-3-hydroxypyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Diethoxymethyl)-3-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the diethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Methoxymethyl)-3-hydroxypyridine

- 2-(Ethoxymethyl)-3-hydroxypyridine

- 2-(Diethoxymethyl)-4-hydroxypyridine

Uniqueness

2-(Diethoxymethyl)-3-hydroxypyridine is unique due to the presence of both a diethoxymethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Activité Biologique

2-(Diethoxymethyl)-3-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It contains a pyridine ring substituted with a hydroxyl group and diethoxymethyl moiety, which may influence its solubility and interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of hydroxypyridine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Bacillus cereus and Candida albicans .

- Neuroprotective Effects : Some derivatives of hydroxypyridine have been investigated for their neuroprotective properties. Experimental models suggest that these compounds may help mitigate brain damage following ischemic events .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation or microbial resistance.

- Receptor Binding : It is hypothesized that this compound can bind to specific receptors in the body, influencing cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of 3-hydroxypyridine exhibited significant antimicrobial activity. The investigation highlighted the importance of functional groups in enhancing efficacy against microbial pathogens .

- Neuroprotection in Animal Models : Research involving rat models indicated that certain pyridine derivatives could reduce neurological deficits post-stroke, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives.

Propriétés

IUPAC Name |

2-(diethoxymethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-13-10(14-4-2)9-8(12)6-5-7-11-9/h5-7,10,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJGGTOTDDEYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CC=N1)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.